4-Fluoro-3,5-dimethylbenzonitrile
Overview
Description
4-Fluoro-3,5-dimethylbenzonitrile is an organic compound with the chemical formula C₉H₈FN. It belongs to the benzonitrile family and is characterized by the presence of a fluorine atom and two methyl groups attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
4-Fluoro-3,5-dimethylbenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-fluoro-3,5-dimethylbenzoic acid with phosphorus oxychloride to form 3,5-dimethyl-4-fluorobenzoyl chloride. This intermediate is then reacted with potassium cyanide to produce this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and cost-efficiency.
Chemical Reactions Analysis
4-Fluoro-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common reagents used in these reactions include phosphorus oxychloride, potassium cyanide, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluoro-3,5-dimethylbenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of biologically active molecules and as a building block for drug discovery.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-fluoro-3,5-dimethylbenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are determined by the structure of the final synthesized compounds .
Comparison with Similar Compounds
4-Fluoro-3,5-dimethylbenzonitrile can be compared with other similar compounds such as:
4-Fluorobenzonitrile: Lacks the two methyl groups, making it less sterically hindered.
3,5-Dimethylbenzonitrile: Lacks the fluorine atom, affecting its reactivity and electronic properties.
4-Chloro-3,5-dimethylbenzonitrile: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical behavior and reactivity.
The uniqueness of this compound lies in the combination of the fluorine atom and the two methyl groups, which can significantly impact its chemical properties and reactivity .
Properties
IUPAC Name |
4-fluoro-3,5-dimethylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFXDVCTTXEAQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602586 | |
Record name | 4-Fluoro-3,5-dimethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867367-02-0 | |
Record name | 4-Fluoro-3,5-dimethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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